
phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It holds immense potential for scientific research and offers diverse applications in various fields such as drug development, material synthesis, and biological studies.
Synthesis Analysis
The synthesis of 2H-chromenes, including this compound, has been a topic of interest for many organic and pharmaceutical chemists . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains nitro (NO2) and carboxylate (CO2) functional groups .Chemical Reactions Analysis
The chemical reactions involving 2H-chromenes are diverse and can lead to a variety of products. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, revealing the formation of different products . Similar reactions could be expected with this compound.Applications De Recherche Scientifique
Antitumor Activity
A study on the preparation of S14161 analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene, highlighted its potent antiproliferative activities against a panel of tumor cell lines. This compound was more effective in blocking AKT phosphorylation and inducing cancer cell apoptosis compared to its precursor, suggesting its potential as an antitumor agent with anti-angiogenesis activity (Yin et al., 2013).
Fluorescent Probe for Metal Ion Detection
Another application involves the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors. These compounds, particularly 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, have been proposed as selective probes for detecting Cu(II) ions in aqueous solutions, demonstrating higher fluorescence in the presence of Cu(2+) than other tested cations (Bekhradnia et al., 2016).
Synthesis of Novel Organic Compounds with Antibacterial Properties
Research on the synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes and their reactions with nucleophiles has expanded the repertoire of organic compounds, demonstrating the versatility of chromenes in chemical synthesis. The structural diversity achieved through these reactions could pave the way for developing materials with novel properties, including antibacterial effects (Barkov et al., 2016).
Orientations Futures
Given the potential applications of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate in various fields such as drug development, material synthesis, and biological studies, future research could focus on exploring these applications further. Additionally, the development of more efficient and environmentally friendly synthetic strategies for 2H-chromenes could also be a promising direction .
Mécanisme D'action
Target of Action
Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin-3-carboxamide analogue . The primary target of this compound is the pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
The compound interacts with the pancreatic lipase in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids of the enzyme, namely Phe 77, Arg 256, His 263, etc .
Result of Action
The primary result of the action of this compound is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This could potentially be useful in the management of conditions such as obesity.
Propriétés
IUPAC Name |
phenyl 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOTJDIABKERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

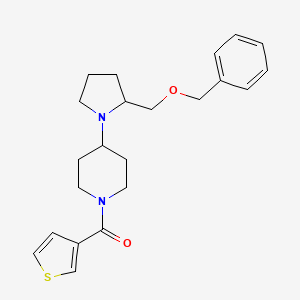
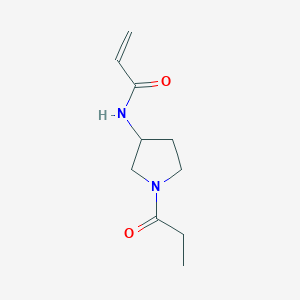
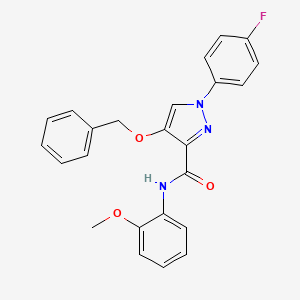


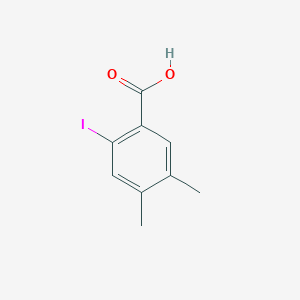
![4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2961543.png)
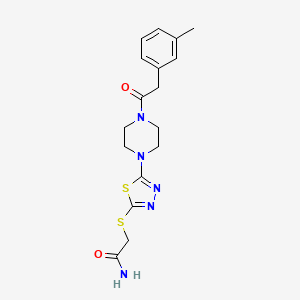

![(3S,4S)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/no-structure.png)
![1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2961551.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2961552.png)